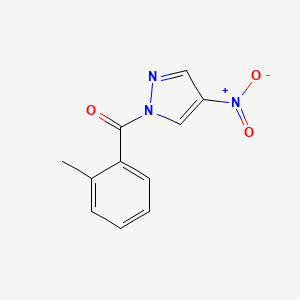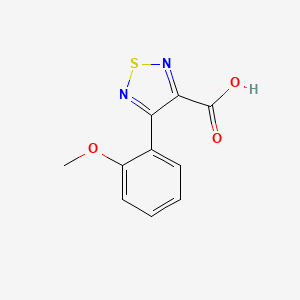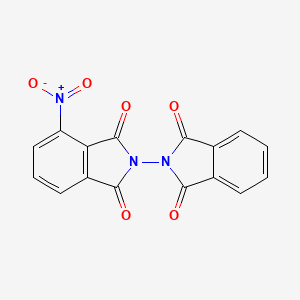![molecular formula C18H19N5O2S2 B5596924 2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5596924.png)
2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a broader class of chemicals known for their synthesis and application in various chemical reactions and properties. While specific studies directly addressing this compound are rare, insights can be drawn from related research on structurally similar compounds, particularly those involving triazoles, thiazoles, and acetamides.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions such as acylation, cyclization, and condensation. Techniques like MS, IR, CHN, and NMR spectral data are commonly used to establish the structures of these compounds after synthesis (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds in this class is typically confirmed using techniques like NMR, IR, MS, and elemental analysis. These methods help in understanding the spatial arrangement and electronic environment of the molecule (Liao et al., 2017).
Chemical Reactions and Properties
These compounds often undergo various chemical reactions, including base-catalyzed ring transformations and condensation reactions. The chemical behavior can be influenced by the structural features, such as the presence of triazole or thiazole rings (Sápi et al., 1997).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, can be determined through various analytical methods. These properties are crucial for understanding the compound's behavior in different environments and for its application in chemical syntheses (Raj & Narayana, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other chemical entities, are vital for the application of these compounds in medicinal chemistry and other fields. These properties can be studied through experimental and theoretical methods to understand the compound's potential uses and limitations (Panchal & Patel, 2011).
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships
Thiazole and thiadiazole derivatives, including compounds with methoxyphenyl groups, have been synthesized and evaluated for their selective antagonistic activities against human adenosine A3 receptors. These compounds exhibit significant increases in binding affinity and selectivity for these receptors, demonstrating the importance of specific substitutions for enhanced receptor interaction (Jung et al., 2004).
Synthesis and Evaluation of Biological Activities
The synthesis of 5,6-diaryl-1,2,4-triazine derivatives has been explored for their cyclooxygenase (COX) inhibitory activity. Some derivatives, particularly those with a 4-methoxyphenyl group, showed strong inhibitory activity on COX-2 enzyme, highlighting the potential therapeutic applications of these compounds (Ertas et al., 2022). Additionally, thiazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have been shown to exhibit significant anti-bacterial and anti-fungal activities, suggesting their potential use in developing new antimicrobial agents (Saravanan et al., 2010).
Anticancer Activity
New thiazolidin-4-one derivatives have been synthesized and assessed for their antimicrobial activity, establishing a groundwork for understanding their structure-activity relationships and potential as antimicrobial agents. This research highlights the multifaceted applications of thiazole derivatives in medicinal chemistry, including their role in combatting microbial infections (Baviskar et al., 2013).
Eigenschaften
IUPAC Name |
2-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S2/c1-4-8-23-16(13-6-5-7-14(9-13)25-3)21-22-18(23)27-11-15(24)20-17-19-12(2)10-26-17/h4-7,9-10H,1,8,11H2,2-3H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHDSRBUAAZUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5596890.png)



![(1S*,5R*)-6-[2-(methylthio)benzyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5596904.png)
methanone](/img/structure/B5596909.png)
![2-[(4-chlorophenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde N-phenylthiosemicarbazone](/img/structure/B5596913.png)
![2-(trans-4-hydroxycyclohexyl)-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5596915.png)
![6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5596916.png)

![2,4,8,9-tetramethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5596938.png)
![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[(3-methylphenoxy)methyl]piperidine](/img/structure/B5596946.png)